Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518053-20-8
VCID: VC21499644
InChI: InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3
SMILES: CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC
Molecular Formula: C22H21NO5S2
Molecular Weight: 443.5g/mol

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

CAS No.: 518053-20-8

VCID: VC21499644

Molecular Formula: C22H21NO5S2

Molecular Weight: 443.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate - 518053-20-8

Description

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with significant chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science. Its unique structure incorporates a naphtho[1,2-b]furan core, which is modified with ethyl, propyl, and thiophene-2-sulfonamide functional groups.

Synthesis and Applications

Synthesis:

The synthesis of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions that may include:

  • Formation of the naphtho[1,2-b]furan skeleton.

  • Introduction of the ethyl and propyl groups.

  • Sulfonamide functionalization with thiophene derivatives.

The specific synthetic routes can vary based on the desired purity and yield.

Applications:

Due to its structural complexity and functional groups, this compound may have applications in:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) due to its biological activity.

Application AreaPotential Uses
PharmaceuticalsAPIs for drug development
Materials ScienceOrganic semiconductors or polymers

Biological Activity

Research indicates that compounds similar to Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate may exhibit significant biological activities such as:

  • Antimicrobial properties

  • Anticancer effects

  • Anti-inflammatory activities

Further studies are necessary to fully elucidate its pharmacological potential and mechanisms of action.

CAS No. 518053-20-8
Product Name Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
Molecular Formula C22H21NO5S2
Molecular Weight 443.5g/mol
IUPAC Name ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3
Standard InChIKey OKBBOLKAUZKJFF-UHFFFAOYSA-N
SMILES CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC
Canonical SMILES CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC
PubChem Compound 9541596
Last Modified Aug 15 2023

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